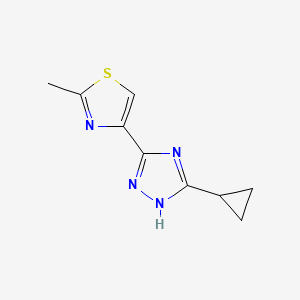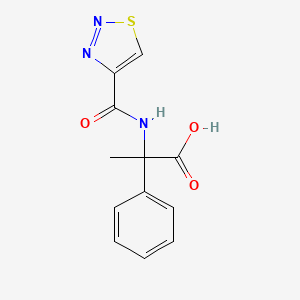![molecular formula C9H15N3OS B7589728 1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)
1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTAC, and it has unique properties that make it a promising candidate for use in different areas of research.
Mechanism of Action
The mechanism of action of MTAC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
MTAC has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines in the body, which can help reduce inflammation. It has also been found to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, MTAC has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using MTAC in lab experiments is its unique properties. It has been found to exhibit a wide range of biological activities, making it a versatile compound for use in different types of studies. However, one of the limitations of using MTAC is its high cost. This can make it difficult for researchers with limited funding to conduct studies using this compound.
Future Directions
There are several future directions for research on MTAC. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that MTAC has the ability to reduce the production of beta-amyloid, which is a protein that is associated with the development of Alzheimer's disease. Additionally, there is potential for the use of MTAC in the treatment of other neurodegenerative diseases.
Conclusion:
In conclusion, MTAC is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It has unique properties that make it a promising candidate for use in different areas of research. While there is still much to learn about this compound, the research conducted so far has shown promising results, making it an exciting area of study for future research.
Synthesis Methods
MTAC can be synthesized using various methods. One of the most common methods is the reaction between 3-methyl-1,2,4-thiadiazole-5-carbaldehyde and cyclopentan-1-amine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting compound is then treated with hydrochloric acid to obtain the final product, MTAC.
Scientific Research Applications
MTAC has potential applications in various fields of scientific research. One of the areas where it has been extensively studied is in the field of medicinal chemistry. MTAC has been found to exhibit antimicrobial, anti-inflammatory, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
1-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-7-11-8(14-12-7)10-6-9(13)4-2-3-5-9/h13H,2-6H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLGIOQYIRXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7589646.png)

![4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)



![2-Phenyl-3-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589706.png)
![1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)



![2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589741.png)
![4-propan-2-yl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7589749.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589757.png)